2-phenyl-5H-[1]benzofuro[3,2-c]carbazole
Description
2-Phenyl-5H-[1]benzofuro[3,2-c]carbazole is a fused heterocyclic compound featuring a carbazole core bridged with a benzofuran moiety. This structural arrangement imparts unique photophysical properties, making it valuable in optoelectronic applications, particularly as an emitter or host material in organic light-emitting diodes (OLEDs) . Its synthesis often involves cyclization reactions or modifications of carbazole precursors, as demonstrated in studies of bis(benzofuroyl)carbazole derivatives . The fused-ring system enhances intramolecular charge transfer (ICT) and reduces the energy gap between singlet and triplet states (ΔEST), enabling thermally activated delayed fluorescence (TADF) .
Properties
Molecular Formula |
C24H15NO |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-phenyl-5H-[1]benzofuro[3,2-c]carbazole |
InChI |
InChI=1S/C24H15NO/c1-2-6-15(7-3-1)16-10-12-20-19(14-16)23-21(25-20)13-11-18-17-8-4-5-9-22(17)26-24(18)23/h1-14,25H |
InChI Key |
RQAXVFPRLBNLIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC4=C3C5=C(C=C4)C6=CC=CC=C6O5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5H-1benzofuro[3,2-c]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
While specific industrial production methods for 2-phenyl-5H-1benzofuro[3,2-c]carbazole are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-5H-1benzofuro[3,2-c]carbazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications.
Scientific Research Applications
2-phenyl-5H-1benzofuro[3,2-c]carbazole has several scientific research applications:
Chemistry: It is used in the synthesis of advanced organic materials and as a building block for more complex molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-phenyl-5H-1benzofuro[3,2-c]carbazole involves its interaction with molecular targets through its unique structural features. In optoelectronic applications, it functions by facilitating efficient energy transfer and emission processes. The compound’s multi-resonance structure enhances reverse intersystem crossing rates, leading to high external quantum efficiencies in OLEDs .
Comparison with Similar Compounds
Fused vs. Non-Fused Carbazole Derivatives in OLEDs
highlights three carbazole-based emitters:
- BBFCz (benzofuro[3,2-c]carbazole derivative)
- BICz (indeno[2,1-b]carbazole derivative)
- BCz (non-fused carbazole derivative)
Key Findings:
| Compound | ΔEST (eV) | T1 (eV) | PLQY (Film) | EQEmax (%) | CIE Coordinates (x, y) |
|---|---|---|---|---|---|
| BCz | 0.40 | 2.97 | Moderate | <5% | (0.18, 0.10) |
| BBFCz | 0.26 | 2.97 | High | ~8% | (0.17, 0.07) |
| BICz | 0.15 | 3.07 | Very High | 10.1% | (0.16, 0.08) |
- Structural Insights: BBFCz and BICz exhibit twisted geometries with HOMO localized on donors and LUMO on boron acceptors, enabling efficient TADF. BCz, lacking fused rings, shows conventional fluorescence due to larger ΔEST .
- Performance : BICz achieves the highest EQE (10.1%) and narrowest emission (FWHM = 42 nm), attributed to its strong electron-donating ability and small ΔEST .
Comparison :
| Compound Type | Core Structure | Key Application | Notable Feature |
|---|---|---|---|
| Benzofurocarbazole | Benzofuro + Carbazole | OLEDs | TADF, High EQE |
| Pyranocarbazole | Pyran + Carbazole | Anticancer Agents | Piperan ring formation |
| Pyrrolocarbazole | Pyrrolo + Carbazole | Telomerase Inhibition | Marine natural product origin |
Benzofuroquinoline Derivatives
Benzofuro[3,2-c]quinoline compounds () share the benzofuro moiety but replace carbazole with a quinoline system:
Bis-Benzofuroyl Carbazoles
reports 3,6-bis(2-benzofuroyl)carbazole derivatives synthesized via Sonogashira coupling and cyclization. These compounds, while structurally distinct from 2-phenyl-5H-[1]benzofuro[3,2-c]carbazole, demonstrate the versatility of benzofuroyl substituents in modifying electronic properties:
- Synthesis : Potassium carbonate and PEG-400 facilitate efficient cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
